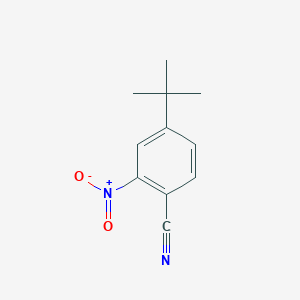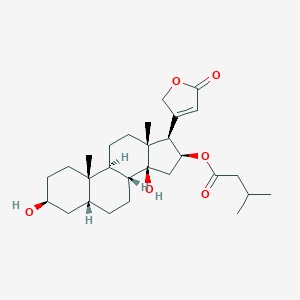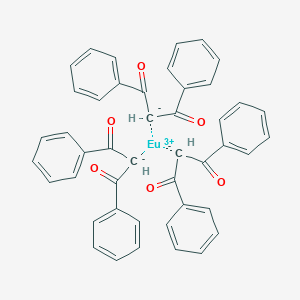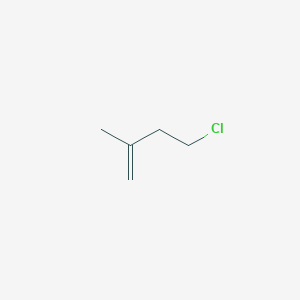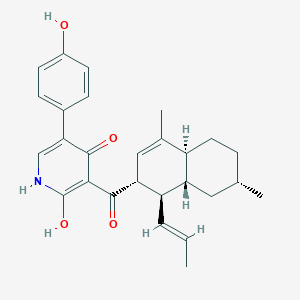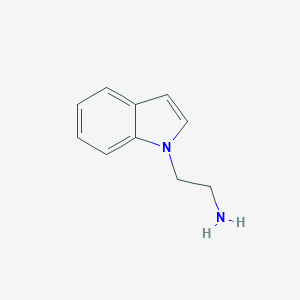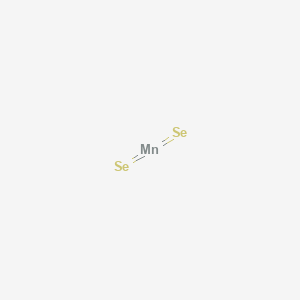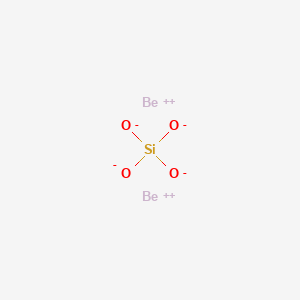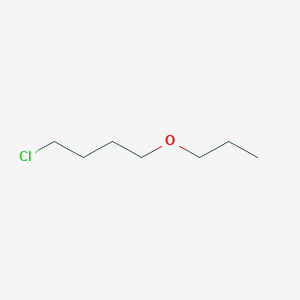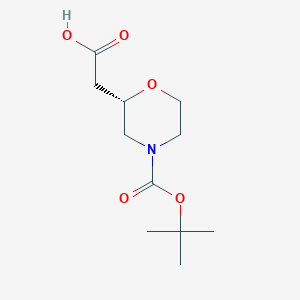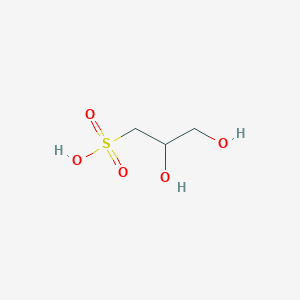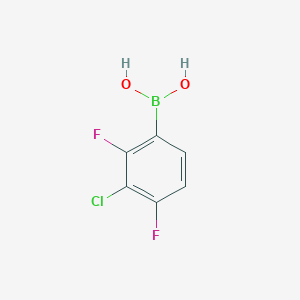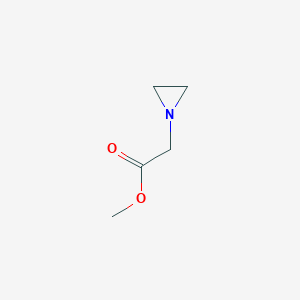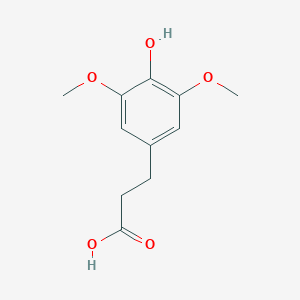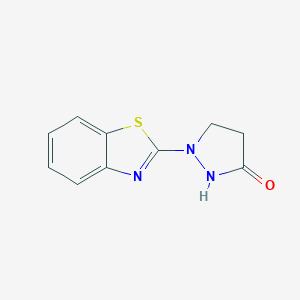
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one, also known as PDP or benzothiazolylpyrazolidinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its various biological activities. PDP is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Besides, PDP has also been reported to exhibit antitumor, antioxidant, and antimicrobial activities.
作用机制
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one inhibits COX and LOX enzymes by binding to their active sites. COX enzymes have two isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to selectively inhibit COX-2 over COX-1, which makes it a promising candidate for the treatment of inflammatory conditions. LOX enzymes are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to inhibit both 5-LOX and 12-LOX enzymes, which makes it a potential therapeutic agent for inflammatory and allergic conditions.
生化和生理效应
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has several advantages for lab experiments. It is a potent inhibitor of COX and LOX enzymes, which makes it a valuable tool for studying the inflammatory response. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has not been extensively studied in animal models, which limits its potential for translational research.
未来方向
For the study of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one include investigating its efficacy in animal models, exploring its potential as an anticancer agent, and developing more potent and selective COX-2 inhibitors based on its structure.
合成方法
The synthesis of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of pyridine. The resulting product is then treated with hydrazine hydrate to yield 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one. The overall reaction scheme is shown below:
科学研究应用
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been extensively studied for its anti-inflammatory and analgesic activities. It has been reported to inhibit both COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are mediators of inflammation and pain, and their inhibition by 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one can provide relief from these conditions. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antioxidant and antimicrobial activities.
属性
CAS 编号 |
10595-21-8 |
|---|---|
产品名称 |
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one |
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-5-6-13(12-9)10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14) |
InChI 键 |
HLESEOXHRZRIAG-UHFFFAOYSA-N |
SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
规范 SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
同义词 |
3-Pyrazolidinone,1-(2-benzothiazolyl)-(6CI,7CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



